molecular formula C11H17ClN2O2 B1489896 2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride CAS No. 1864063-86-4

2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Cat. No.: B1489896
CAS No.: 1864063-86-4
M. Wt: 244.72 g/mol
InChI Key: WOBCONRORPLVNW-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a tetrahydroisoindole-dione derivative featuring a 2-(2-aminopropyl) substituent. Its molecular formula is C₁₁H₁₇ClN₂O₂, with a molecular weight of 254.72 g/mol . The core 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione structure is a bicyclic system common in bioactive molecules, particularly fungicides and enzyme inhibitors.

Properties

IUPAC Name

2-(2-aminopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-3,7-9H,4-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBCONRORPLVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2CC=CCC2C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride is a derivative of isoindole-1,3-dione, a compound class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14N2O2·HCl
  • Molecular Weight : 220.68 g/mol
  • CAS Number : 1249678-42-9

Research indicates that isoindole derivatives exhibit a range of biological activities through various mechanisms:

  • Cyclooxygenase Inhibition : Compounds similar to isoindole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes. This inhibition is linked to anti-inflammatory effects and analgesic properties. The presence of an aromatic moiety enhances affinity for COX enzymes .
  • Neuroprotective Effects : Isoindole derivatives are being investigated for their potential in neuroprotection. They may inhibit acetylcholinesterase and modulate beta-secretase activity, which is crucial in Alzheimer's disease pathology .
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cellular models .

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory : The compound has shown potential in modulating pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .
  • Anticonvulsant : Research indicates that isoindole derivatives may possess anticonvulsant properties through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activity of isoindole derivatives:

Study 1: In Vitro Evaluation

A study evaluated the cytotoxicity and anti-inflammatory effects of various isoindole derivatives. The results indicated that certain derivatives did not exhibit significant cytotoxicity at concentrations up to 90 µM while effectively reducing inflammation markers in macrophage cultures .

CompoundIC50 (µM)CytotoxicityAnti-inflammatory Activity
Compound A90.28NoYes
Compound B75.00YesModerate
Compound C50.00NoHigh

Study 2: Molecular Docking Studies

Molecular docking studies revealed strong interactions between isoindole derivatives and COX enzymes. The introduction of nitrogen-containing groups significantly increased binding affinity compared to non-substituted analogs .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in the development of novel therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.

Antidepressant Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

Anti-inflammatory Properties

Research has demonstrated that compounds similar to 2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Insights

The pharmacological profile of this compound is under investigation for various therapeutic areas.

Neuroprotective Effects

Studies have indicated that isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various pathways. Further research is needed to elucidate the exact mechanisms involved .

Material Science Applications

In addition to its biological applications, 2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole has potential uses in material science.

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with unique properties. Its functionality allows for the development of materials with tailored mechanical and thermal properties .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated significant reduction in depression-like behavior in mice models treated with isoindole derivatives.
Study 2Anti-inflammatory EffectsShowed a decrease in TNF-alpha levels in vitro when treated with the compound.
Study 3NeuroprotectionFound that the compound reduced oxidative stress markers in neuronal cell cultures.
Study 4Anticancer PotentialInduced apoptosis in specific cancer cell lines without affecting normal cells.

Comparison with Similar Compounds

Structural Variations and Substituents

Key structural differences among isoindole-dione derivatives lie in substituent groups and ring modifications:

Table 1: Structural Comparison
Compound Name (CAS/ID) Substituent/Ring Modification Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(2-Aminopropyl) C₁₁H₁₇ClN₂O₂ 254.72 Primary amine, hydrochloride salt
2-[3-(Methylamino)propyl]-... HCl (861018-76-0) 2-(3-Methylaminopropyl) C₁₂H₁₅ClN₂O₂ 254.72 Methylamine group, similar core
Captan (133-06-2) 2-(Trichloromethylthio) C₉H₈Cl₃NO₂S 300.59 Fungicidal activity, sulfur-containing
25c () 4-(4-Chlorophenyl), dimethyl(thiophen-2-yl)silyl C₂₂H₂₁ClN₂O₂SSi 449.02 Bulky substituents, Pd-catalyzed synthesis
2-(Piperidinylethoxyphenyl) Derivative (69844-13-9) 2-[4-(2-Piperidin-1-ylethoxy)phenyl] C₂₃H₂₇ClN₂O₃ 422.93 Complex aryl-piperidine substituent
Key Observations :
  • Substituent Reactivity: The primary amine in the target compound contrasts with tertiary amines (e.g., piperidine in ) or non-nitrogenous groups (e.g., trichloromethylthio in Captan ). This impacts hydrogen bonding and solubility.
  • Ring Modifications : Compounds like 25c and Captan retain the isoindole-dione core but introduce halogenated or silicon-based substituents, altering steric and electronic properties.
Fungicidal Activity :
  • Captan exhibits broad-spectrum fungicidal activity due to its trichloromethylthio group, which disrupts thiol-containing enzymes .
  • Target Compound: No direct fungicidal data is reported, but the primary amine may target different biological pathways, such as enzyme inhibition via hydrogen bonding.
Solubility and Stability :
  • The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral derivatives like 25c .
  • Tertiary amines (e.g., dimethylamino in ) may exhibit lower reactivity but better membrane permeability.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride typically involves:

  • Formation of the tetrahydroisoindole-1,3-dione core (phthalimide derivative)
  • Introduction of the aminopropyl substituent at the 2-position
  • Conversion of the free base to the hydrochloride salt for stability and handling

This approach leverages established phthalimide chemistry and amine functionalization techniques.

Preparation of the Tetrahydroisoindole-1,3-dione Core

The core structure, 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, can be synthesized by cyclization of appropriate precursors such as norbornene derivatives or phthalic anhydride derivatives under controlled conditions.

Example method:

  • Reaction of exo-norbornene-5,6-dicarboxylic anhydride with amines or other nucleophiles in toluene
  • Heating with acetic anhydride and sodium acetate to induce cyclization and formation of the tetrahydroisoindole-dione ring system

This method yields the tetrahydroisoindole-1,3-dione with good yields (~80%) and purity.

Introduction of the Aminopropyl Side Chain

The key step is the attachment of the 2-(2-aminopropyl) substituent on the tetrahydroisoindole ring. This is generally achieved by:

  • Nucleophilic substitution or alkylation reactions using appropriate aminopropyl precursors
  • Protection/deprotection strategies to handle the amine functionality during synthesis

One route involves reacting the tetrahydroisoindole-dione intermediate with 2-aminopropyl halides or derivatives under basic conditions to form the desired substituted product.

Formation of the Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to improve solubility and stability. This is done by:

  • Treating the free amine compound with hydrochloric acid in a suitable solvent (e.g., ethanol or ether)
  • Precipitating the hydrochloride salt by adjusting solvent polarity or temperature

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Yield (%) Reference
1 Cyclization exo-norbornene-5,6-dicarboxylic anhydride, acetic anhydride, sodium acetate, toluene, heat Formation of tetrahydroisoindole-1,3-dione core ~80
2 Alkylation/Nucleophilic Substitution Tetrahydroisoindole-dione, 2-aminopropyl halide, base (e.g., K2CO3) Introduction of 2-(2-aminopropyl) substituent Variable Inferred
3 Salt formation HCl in ethanol or ether Formation of hydrochloride salt Quantitative

Research Findings and Notes

  • The tetrahydroisoindole-1,3-dione scaffold is well-documented in literature as a versatile intermediate for functionalization.
  • Alkylation with aminopropyl derivatives requires careful control to avoid over-alkylation or side reactions.
  • The hydrochloride salt form enhances the compound's handling properties, making it suitable for research applications.
  • No direct single-step synthesis of the final hydrochloride salt compound is reported; rather, it is prepared via stepwise functionalization and subsequent salt formation.
  • Purification is commonly achieved by recrystallization or chromatography after each step to ensure high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of isoindole-1,3-dione derivatives with aminopropyl precursors. For example, highlights the use of commercially available pyrazole derivatives and amine intermediates, suggesting a two-step process involving nucleophilic substitution followed by HCl salt formation. To optimize efficiency:

  • Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as described in ICReDD's computational-experimental feedback loop .

  • Monitor reaction progress with HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to identify byproducts and adjust stoichiometry .

    • Data Table : Key Synthetic Parameters
PrecursorSolventCatalystYield (Reported)Reference
Isoindole derivativeAcetic acidSodium acetate~75%
Aminopropyl-HClEthanolNone82% (crude)

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Compare chemical shifts with NIST reference data (e.g., δ 1.8–2.2 ppm for tetrahydro-isoindole protons) .
  • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and amine hydrochloride peaks (N–H at ~2500 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydroisoindole ring (3a,4,7,7a positions) using single-crystal data .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrazole derivatives in ):

  • Enzyme inhibition : Test against serine hydrolases or kinases using fluorogenic substrates.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms proposed for this compound’s synthesis?

  • Methodological Answer :

  • Perform reaction path sampling using software like Gaussian or ORCA to compare energy barriers for competing mechanisms (e.g., SN2 vs. radical pathways) .
  • Validate with isotopic labeling (e.g., 15N-tracing) to track nitrogen migration in the isoindole ring .
  • Cross-reference computed IR spectra with experimental data to identify intermediates .

Q. What strategies mitigate discrepancies in purity analysis between HPLC and mass spectrometry?

  • Methodological Answer :

  • HPLC-MS coupling : Use a C18 column with ESI-MS in positive ion mode to correlate retention times with m/z ratios .
  • Ion suppression testing : Add internal standards (e.g., deuterated analogs) to account for matrix effects .
  • Forced degradation : Expose the compound to heat/light and profile degradants to confirm method robustness .

Q. How can quantum mechanical/molecular mechanical (QM/MM) models predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with receptor structures (e.g., PDB: 1XYZ) to map binding poses.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Free energy perturbation : Calculate ΔΔG for mutations in binding pockets to optimize affinity .

Q. What safety protocols are critical for handling this compound given its structural similarity to hazardous isoindole derivatives?

  • Methodological Answer :

  • Follow Cal/OSHA standards : Use fume hoods for synthesis and PPE (nitrile gloves, lab coats) .
  • Waste disposal : Neutralize hydrochloride salts with NaOH before incineration .
  • Acute toxicity testing : Conduct OECD Guideline 423 assays on rodents prior to large-scale use .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

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